
17alpha-Dutasteride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17alpha-Dutasteride is a synthetic 4-azasteroid compound primarily used in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. It is a potent inhibitor of the enzyme 5α-reductase, which converts testosterone into dihydrotestosterone (DHT), a key androgen involved in the development and enlargement of the prostate gland .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17alpha-Dutasteride involves multiple steps, starting from the basic steroid structureThe reaction conditions typically involve the use of organic solvents like methanol and ethanol, and the reactions are often carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-performance liquid chromatography (HPLC) is common in the purification process .
Analyse Chemischer Reaktionen
Types of Reactions: 17alpha-Dutasteride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the steroid backbone.
Reduction: This reaction can alter the double bonds within the steroid structure.
Substitution: This reaction involves the replacement of functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in the formation of alcohols .
Wissenschaftliche Forschungsanwendungen
17alpha-Dutasteride has a wide range of applications in scientific research:
Wirkmechanismus
17alpha-Dutasteride exerts its effects by inhibiting the enzyme 5α-reductase, which is responsible for converting testosterone into dihydrotestosterone (DHT). By blocking this conversion, this compound reduces the levels of DHT in the body, thereby decreasing the stimulation of androgen receptors in the prostate gland and hair follicles. This leads to a reduction in prostate size and an improvement in hair growth .
Vergleich Mit ähnlichen Verbindungen
Finasteride: Another 5α-reductase inhibitor, but it primarily inhibits the type II isoform of the enzyme.
Tamsulosin: An alpha-adrenergic antagonist used in combination with 17alpha-Dutasteride for the treatment of BPH.
Comparison:
Eigenschaften
CAS-Nummer |
2102935-76-0 |
|---|---|
Molekularformel |
C27H30F6N2O2 |
Molekulargewicht |
528.5 g/mol |
IUPAC-Name |
(1R,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19-,21+,24-,25+/m0/s1 |
InChI-Schlüssel |
JWJOTENAMICLJG-UWKVNAJESA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


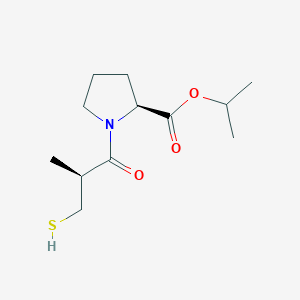
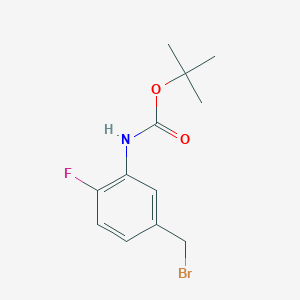
![1-Ethyl-5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13432267.png)
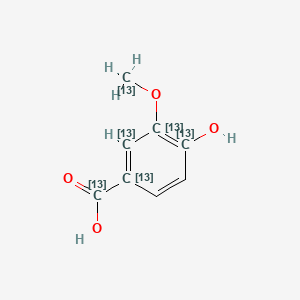
![[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B13432275.png)
![(2S)-2-[[[(2S)-2-aminopropanoyl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphoryl]amino]propanoic acid](/img/structure/B13432280.png)
![4-[[(Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl]amino]-L-phenylalanine](/img/structure/B13432288.png)
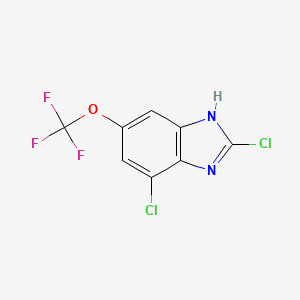
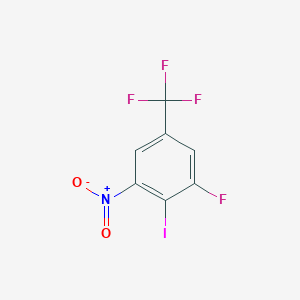
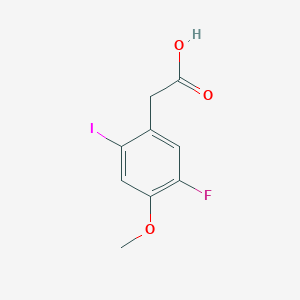
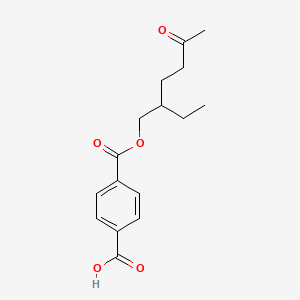
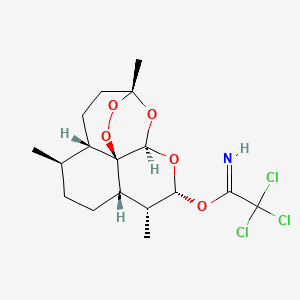
![N-[(1R,11S,12R,13S)-11-[bis(4-methoxyphenyl)-phenylmethoxy]-13-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-7-yl]benzamide](/img/structure/B13432313.png)
![[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13432318.png)
